fosfomycin sodim

Pharmacokinetics Bioavailability Urinary Tract Infection

Fosfomycin sodium (CAS 105507-57-1) is the sole fosfomycin salt designed for intravenous administration, providing high, predictable serum concentrations critical for systemic infection models. Its extreme water solubility allows high-concentration injectable solutions, unlike oral trometamol or calcium salts which suffer low, variable bioavailability. Validated in vivo against MDR Pseudomonas and clinically non-inferior to piperacillin-tazobactam in cUTI. Select this salt for PK/PD studies, injectable formulation development, and translational research on drug-resistant pathogens.

Molecular Formula C11H12O2
Molecular Weight 0
CAS No. 105507-57-1
Cat. No. B1166841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefosfomycin sodim
CAS105507-57-1
Molecular FormulaC11H12O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosfomycin Sodium (CAS 105507-57-1) Procurement & Technical Overview for Industrial and Clinical Research


Fosfomycin sodium (disodium fosfomycin, CAS 26016-99-9) is the sodium salt of the broad-spectrum antibiotic fosfomycin, specifically formulated for intravenous and intramuscular administration [1]. It is an epoxy antibacterial agent that irreversibly inhibits UDP-GlcNAc enolpyruvyl transferase (MurA), thereby blocking bacterial cell wall synthesis at an early stage . This mechanism confers potent activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically relevant multidrug-resistant (MDR) pathogens such as MRSA, VRE, and ESBL-producing Enterobacteriaceae [2]. Its low molecular weight and high water solubility facilitate excellent tissue penetration [3].

The Critical Distinction of Fosfomycin Sodium: Why Not All Fosfomycin Salts Are Interchangeable


A scientific or industrial user cannot simply substitute one fosfomycin salt for another. The selection between fosfomycin sodium, trometamol, and calcium hinges on non-interchangeable properties that critically impact route of administration, systemic bioavailability, and clinical utility. The sodium salt is the sole formulation designed for intravenous (IV) administration, enabling high and predictable serum concentrations required for treating serious systemic and deep-seated infections [1]. In stark contrast, the trometamol and calcium salts are limited to oral use, resulting in significantly lower and more variable systemic bioavailability [2]. Furthermore, the physical and chemical stability of these salts differ, with the oral trometamol salt exhibiting high hygroscopicity and poor aqueous stability, which precludes its use as an injectable solution [3]. Therefore, procurement decisions must be driven by the specific salt form's quantitative performance in the intended experimental or clinical context.

Quantitative Evidence Guide: Head-to-Head Performance Data for Fosfomycin Sodium


Urinary Excretion: Intravenous Fosfomycin Sodium vs. Oral Fosfomycin Trometamol

Intravenous (IV) fosfomycin sodium achieves near-total urinary excretion of the active drug, vastly outperforming oral fosfomycin trometamol. In a direct comparative study in healthy volunteers, 93% of an IV dose was recovered in urine as active drug, compared to only 36-40% after an equivalent oral dose [1]. This 2.3-fold higher urinary recovery ensures substantially higher and more reliable concentrations at the primary site of action for urinary tract infections.

Pharmacokinetics Bioavailability Urinary Tract Infection

Peak Plasma Concentration (Cmax): Fosfomycin Sodium vs. Fosfomycin Trometamol

Intravenous fosfomycin sodium provides a dramatically higher and faster peak plasma concentration compared to oral fosfomycin trometamol. In a cross-over study, a 3g oral dose of trometamol achieved a Cmax of 26.8 ± 6.4 µg/mL in 2.25 hours, whereas an 8g IV dose of disodium achieved a Cmax of 370 ± 61.9 µg/mL within 1.1 hours [1]. This represents a 13.8-fold higher Cmax with IV administration, crucial for achieving the rapid, high-level systemic exposure needed to treat serious infections.

Pharmacokinetics Cmax Systemic Exposure

Solubility: Fosfomycin Sodium vs. Fosfomycin Calcium

Fosfomycin sodium exhibits vastly superior aqueous solubility compared to fosfomycin calcium. The sodium salt is described as "freely soluble" and "extremely soluble in water" [1], which is a prerequisite for parenteral formulation. In contrast, fosfomycin calcium is only "slightly soluble in water" [2]. This stark difference in solubility is the fundamental physicochemical property that dictates their respective clinical routes of administration.

Formulation Solubility Preformulation

In Vivo Efficacy: Fosfomycin Sodium vs. Carbenicillin in a Murine Model

In a murine model of systemic Pseudomonas aeruginosa infection, treatment with fosfomycin sodium resulted in superior therapeutic outcomes compared to carbenicillin. The study demonstrated that fosfomycin sodium was "more effective than carbenicillin" in protecting mice challenged with clinical isolates of P. aeruginosa [1]. This in vivo advantage highlights the compound's potential beyond its in vitro activity.

In Vivo Efficacy Animal Model Pseudomonas aeruginosa

Clinical Efficacy: IV Fosfomycin Sodium vs. Piperacillin-Tazobactam for Complicated UTI

In a Phase 2/3 randomized controlled trial (ZEUS study) for complicated urinary tract infection (cUTI), intravenous (IV) fosfomycin sodium demonstrated non-inferiority to piperacillin-tazobactam (PIP-TAZ), a standard-of-care therapy. The favorable overall response rates were 64.7% for IV fosfomycin and 54.5% for PIP-TAZ [1]. A subsequent post-hoc analysis confirmed that IV fosfomycin maintains comparable efficacy even in patients with high chronic illness burden or severe acute disease [1].

Clinical Trial Efficacy Complicated UTI

In Vitro Activity Against Drug-Resistant Pathogens: Fosfomycin Sodium MIC

Fosfomycin sodium demonstrates consistent and potent in vitro activity against clinically challenging drug-resistant bacteria, including MRSA and ESBL-producing Klebsiella pneumoniae. In a study of 331 clinical isolates from 18 Chinese hospitals, the MIC50 of fosfomycin sodium was consistently ≤ 32 mg/L across all tested strains, regardless of their resistance to other antimicrobial agents [1]. This includes activity against strains that were resistant to other drug classes.

Antimicrobial Activity MIC MRSA

Fosfomycin Sodium: Recommended Application Scenarios for Research & Industrial Use


Parenteral Formulation and Drug Delivery Research

Fosfomycin sodium's extreme water solubility (Section 3, Evidence Item 3) makes it the sole fosfomycin salt suitable for developing and studying injectable formulations. Research groups focused on IV, IM, or SC drug delivery systems, including nanoparticle encapsulation or sustained-release depots, should prioritize this compound. Its solubility profile allows for the preparation of high-concentration stock solutions essential for in vitro and in vivo dosing .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Systemic Infections

The well-characterized and high systemic exposure achieved with IV fosfomycin sodium, as detailed in Section 3 (Evidence Items 1 & 2), makes it the definitive choice for building and validating PK/PD models for systemic infections like bacteremia or pneumonia. Its high Cmax and AUC values provide a robust dataset for translational research and are essential for studies aiming to correlate drug exposure with bacterial kill [1].

In Vivo Efficacy Studies in Animal Models of Serious Infection

The demonstrated in vivo superiority over carbenicillin in a mouse model of Pseudomonas infection (Section 3, Evidence Item 4) positions fosfomycin sodium as a high-priority compound for animal studies investigating severe infections. This is particularly relevant for research into MDR Gram-negative pathogens, where the compound's potent activity and tissue penetration are critical assets [2].

Clinical Trial and Translational Research for Complicated Urinary Tract Infections (cUTI)

The clinical trial data confirming non-inferiority to piperacillin-tazobactam (Section 3, Evidence Item 5) provides a strong foundation for using IV fosfomycin sodium in translational research focused on cUTI. This evidence supports its inclusion in clinical protocols or as a comparator arm in new therapeutic studies for difficult-to-treat uropathogens [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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